5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

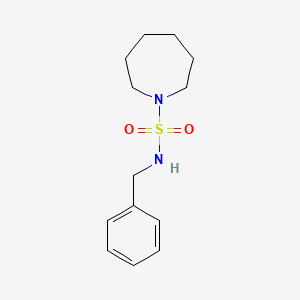

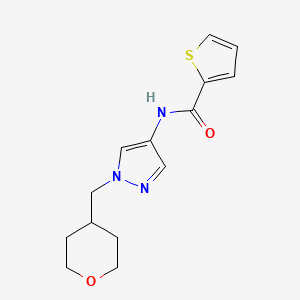

“Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a carboxylate ester group, which is a carbonyl group (C=O) attached to an oxygen atom and an ethyl group .

Synthesis Analysis

The synthesis of this compound involves the reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 hours . This reaction yielded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in 92% yield .Molecular Structure Analysis

The structure of the compound was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular structure, including the positions of the atoms and the lengths and angles of the chemical bonds .Chemical Reactions Analysis

The compound has been involved in reactions with hydroxylamine hydrochloride. The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol afforded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime .科学研究应用

合成与化学性质

合成技术: 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯采用多种方法合成,包括在温和条件下用苄基叠氮化物制备 1-苄基-1H-1,2,3-三唑的改进程序,该程序产率高 (Cottrell 等人,1991)。类似地,为相关三唑化合物建立了新的合成路径,表明合成工艺对各种衍生物具有多功能性和适应性 (Pokhodylo 等人,2018)。

化学结构与相互作用: 研究了三唑化合物(包括与 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯类似的化合物)的晶体结构和 π 电子定位。这些结构展示出 π 电子密度的显着离域或定位,影响它们的化学性质和相互作用 (Boechat 等人,2016)。

材料科学中的应用

缓蚀: 采用微波辅助有机合成法合成了 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯的衍生物,并测试了其对碳钢的缓蚀活性。该化合物显示出很高的缓蚀效率,表明其在保护金属免受腐蚀方面的潜在用途 (Insani 等人,2015)。

发光传感: 含有三唑三羧酸配体的镧系金属 - 有机骨架(其结构类似于 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯)表现出发光性质。这些性质被用于选择性检测金属离子和硝基芳香族化合物,表明在传感和检测技术中的应用 (Wang 等人,2016)。

生物和制药研究

抗菌剂: 合成了三唑衍生物(包括与 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯相关的结构),并评估了它们作为抗菌剂的潜力。该类别中的一些化合物显示出广谱抗菌活性,可以进一步开发用于制药应用 (Bhat 等人,2016)。

抗病毒评估: 评估了结构上类似于 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸乙酯的特定 N-氨基-1,2,3-三唑衍生物的抗病毒作用。某些化合物表现出显着的抗病毒作用,突出了作为抗病毒剂开发的潜力 (Jordão 等人,2009)。

未来方向

属性

IUPAC Name |

ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-3-20-12(17)11-8(2)15(14-13-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCUXTSZLSCUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319895 |

Source

|

| Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

15922-66-4 |

Source

|

| Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)

![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)